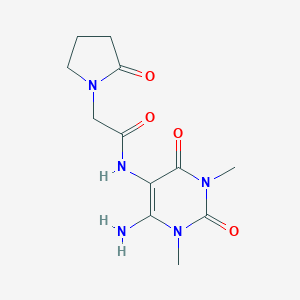
1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo-, also known as PTAD, is a synthetic compound with potential applications in scientific research. PTAD is a derivative of pyrrolidine, a heterocyclic organic compound that is commonly used as a building block in the synthesis of various drugs and bioactive molecules. PTAD has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo- is not fully understood, but it is believed to involve the binding of the compound to the active sites of target enzymes and receptors. This binding may result in the inhibition of enzymatic activity or the modulation of receptor signaling pathways. The precise details of these interactions are the subject of ongoing research.
生化学的および生理学的効果
1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo- has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of DPP-4 and ADA activity, the modulation of platelet activation, and the induction of apoptosis in cancer cells. These effects suggest that 1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo- may have potential applications in the treatment of diabetes, cardiovascular disease, and cancer.
実験室実験の利点と制限
The advantages of using 1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo- in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of 1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo- include its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations. These factors should be taken into account when designing experiments using 1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo-.
将来の方向性
There are several potential future directions for research on 1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo-. These include:
1. Investigation of the compound's activity against other enzymes and receptors, including those involved in inflammation, pain, and neurological disorders.
2. Development of more efficient and scalable methods for synthesizing 1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo-.
3. Evaluation of the compound's efficacy and safety in preclinical and clinical studies.
4. Exploration of the potential synergistic effects of 1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo- with other drugs and bioactive molecules.
5. Investigation of the molecular mechanisms underlying the compound's effects on cellular signaling pathways.
Conclusion
In summary, 1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo- is a synthetic compound with potential applications in scientific research. The compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of enzymes and receptors involved in various physiological processes. Further research is needed to fully understand the mechanism of action of 1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo- and to evaluate its potential applications in the treatment of various diseases.
合成法
1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo- can be synthesized using a variety of methods, including the reaction of pyrrolidine with 4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidine and acetic anhydride. This reaction yields 1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo- as a white crystalline solid with a melting point of approximately 160-165°C. Other methods of synthesis have also been reported in the literature, including the use of alternative reagents and catalysts.
科学的研究の応用
1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo- has been investigated for its potential applications in scientific research, particularly in the areas of biochemistry and pharmacology. The compound has been shown to exhibit activity as an inhibitor of various enzymes and receptors, including dipeptidyl peptidase-4 (DPP-4), adenosine deaminase (ADA), and the P2Y12 receptor. These enzymes and receptors play important roles in a range of physiological processes, including glucose regulation, immune function, and platelet activation.
特性
CAS番号 |
132351-15-6 |
|---|---|
製品名 |
1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo- |
分子式 |
C12H17N5O4 |
分子量 |
295.29 g/mol |
IUPAC名 |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-(2-oxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C12H17N5O4/c1-15-10(13)9(11(20)16(2)12(15)21)14-7(18)6-17-5-3-4-8(17)19/h3-6,13H2,1-2H3,(H,14,18) |
InChIキー |
YTVVQNJWIVQTBH-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)CN2CCCC2=O)N |
正規SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)CN2CCCC2=O)N |
同義語 |
1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



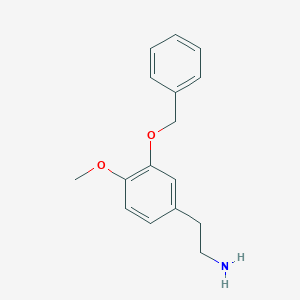
![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)

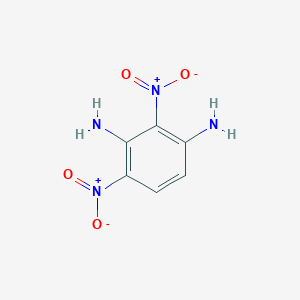
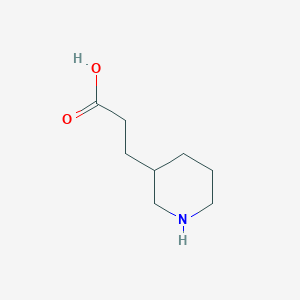
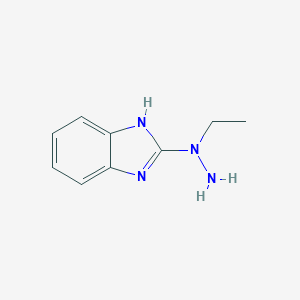
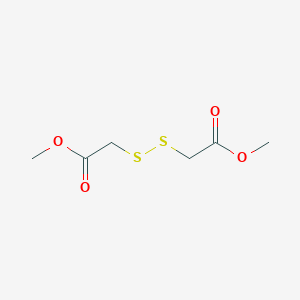
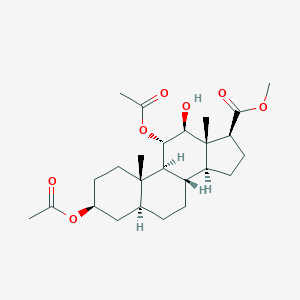
![N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide](/img/structure/B154947.png)


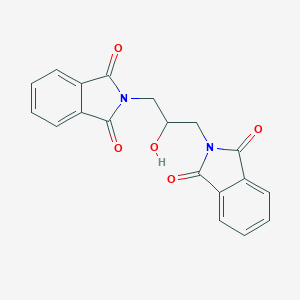

![6-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline](/img/structure/B154955.png)